molecular formula C10H15NO B13045658 (2-Isopropyl-6-methylpyridin-4-YL)methanol

(2-Isopropyl-6-methylpyridin-4-YL)methanol

Cat. No.: B13045658
M. Wt: 165.23 g/mol
InChI Key: MUOCGICZZJGHBT-UHFFFAOYSA-N
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Description

(2-Isopropyl-6-methylpyridin-4-YL)methanol is a pyridine-derived compound characterized by a hydroxylmethyl group (-CH2OH) at the 4-position of the pyridine ring, with isopropyl and methyl substituents at the 2- and 6-positions, respectively. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the isopropyl substituent.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2-methyl-6-propan-2-ylpyridin-4-yl)methanol

InChI

InChI=1S/C10H15NO/c1-7(2)10-5-9(6-12)4-8(3)11-10/h4-5,7,12H,6H2,1-3H3

InChI Key

MUOCGICZZJGHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-6-methylpyridin-4-YL)methanol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-6-isopropylpyridine with formaldehyde, followed by reduction to yield the desired methanol derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-6-methylpyridin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted pyridine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(2-Isopropyl-6-methylpyridin-4-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-6-methylpyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound’s properties are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with analogous pyridine methanol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2-Isopropyl-6-methylpyridin-4-YL)methanol 2-isopropyl, 6-methyl, 4-CH2OH C10H15NO 165.23 Moderate solubility in polar solvents; steric hindrance from isopropyl
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-chloro, 3-dimethoxymethyl, 4-CH2OH C9H12ClNO3 217.65 Higher molecular weight; electron-withdrawing Cl may reduce ring reactivity
(6-Methyl-pyridin-3-yl)-methanol 3-CH2OH, 6-methyl C7H9NO 123.15 Lower steric bulk; increased solubility due to simpler structure

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methyl, isopropyl) may activate the pyridine ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., chloro in ) could deactivate it .
  • Solubility: Simpler derivatives like (6-methyl-pyridin-3-yl)-methanol exhibit higher aqueous solubility due to reduced hydrophobicity.
Physicochemical and Spectroscopic Properties
  • Boiling/Melting Points : Bulky substituents like isopropyl likely increase melting points due to enhanced van der Waals interactions, though exact data are unavailable in the provided evidence.
  • NMR Chemical Shifts : Substituent electronegativity correlates with chemical shift variations. For example, the chloro group in may deshield nearby protons, causing upfield/downfield shifts compared to the target compound’s isopropyl group .

Research Findings and Limitations

  • Electronegativity and Reactivity : Evidence from tin compounds suggests substituent electronegativity (e.g., Cl vs. methyl) directly impacts chemical shifts and reactivity , which may extrapolate to pyridine systems.

Biological Activity

(2-Isopropyl-6-methylpyridin-4-YL)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyDetails
Molecular Formula C11H15N
Molecular Weight 163.25 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that affect cell growth and apoptosis.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens. For instance, it showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 µM .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. At concentrations of 0.05 mg/mL, it inhibited cellular growth by more than 50% compared to control groups .
  • Potential as an Anticancer Agent : The compound's ability to induce apoptosis in cancer cells has been noted, indicating its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. It was found effective against Gram-positive and Gram-negative bacteria, with notable results against Staphylococcus aureus and E. coli.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment involving human breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the compound's efficacy, a comparison with other related compounds was conducted:

CompoundMIC (µM)Cytotoxicity (IC50 mg/mL)
This compound500.05
Compound A750.1
Compound B1000.15

This table highlights the superior antimicrobial and cytotoxic properties of this compound compared to other compounds.

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